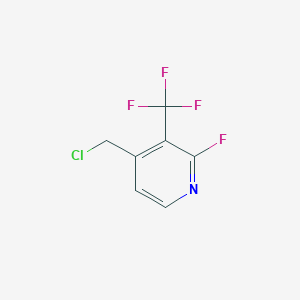

4-Chloromethyl-2-fluoro-3-(trifluoromethyl)pyridine

CAS No.: 1227581-18-1

Cat. No.: VC2767156

Molecular Formula: C7H4ClF4N

Molecular Weight: 213.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1227581-18-1 |

|---|---|

| Molecular Formula | C7H4ClF4N |

| Molecular Weight | 213.56 g/mol |

| IUPAC Name | 4-(chloromethyl)-2-fluoro-3-(trifluoromethyl)pyridine |

| Standard InChI | InChI=1S/C7H4ClF4N/c8-3-4-1-2-13-6(9)5(4)7(10,11)12/h1-2H,3H2 |

| Standard InChI Key | VJWANJFMMUSSPL-UHFFFAOYSA-N |

| SMILES | C1=CN=C(C(=C1CCl)C(F)(F)F)F |

| Canonical SMILES | C1=CN=C(C(=C1CCl)C(F)(F)F)F |

Introduction

Chemical Properties and Structure

4-Chloromethyl-2-fluoro-3-(trifluoromethyl)pyridine is a heterocyclic compound with the molecular formula C7H4ClF4N and a molecular weight of 213.56 g/mol. The compound's structure features a pyridine ring with four key substituents: a chloromethyl group at the 4-position, a fluorine atom at the 2-position, and a trifluoromethyl group at the 3-position. This arrangement of substituents creates a unique electronic environment that contributes to the compound's chemical reactivity and potential biological activity.

Structural Characteristics

The structural features of 4-Chloromethyl-2-fluoro-3-(trifluoromethyl)pyridine can be represented by the following SMILES notation: C1=CN=C(C(=C1CCl)C(F)(F)F)F. The presence of the trifluoromethyl group at the 3-position significantly affects the electronic distribution within the pyridine ring, creating electron-deficient regions that enhance the compound's electrophilicity. The fluorine atom at the 2-position further contributes to this effect, while the chloromethyl group at the 4-position provides a reactive site for nucleophilic substitution reactions.

Synthesis Methods

The synthesis of 4-Chloromethyl-2-fluoro-3-(trifluoromethyl)pyridine can be achieved through several methodologies, leveraging advances in organofluorine chemistry. These approaches generally fall into three categories, each with specific advantages depending on the starting materials and desired scale.

Chlorine/Fluorine Exchange Method

One common approach for synthesizing trifluoromethylpyridines involves chlorine/fluorine exchange using trichloromethylpyridine precursors . This method typically begins with a chlorinated pyridine derivative, where the trichloromethyl group undergoes conversion to a trifluoromethyl group through reaction with hydrogen fluoride or other fluorinating agents. The process often requires specialized equipment due to the corrosive nature of the reagents involved, but it provides good yields and can be scaled for industrial production.

Pyridine Ring Construction

An alternative approach involves constructing the pyridine ring from trifluoromethyl-containing building blocks . This method allows for greater control over the position of substituents and can be particularly useful when specific regioisomers are desired. The synthesis typically involves condensation reactions of appropriate precursors, followed by aromatization to form the pyridine ring.

Direct Trifluoromethylation

Applications and Biological Activities

4-Chloromethyl-2-fluoro-3-(trifluoromethyl)pyridine has demonstrated potential in various applications, particularly in pharmaceutical and agrochemical research, due to its unique structural features and reactivity profile.

Pharmaceutical Applications

The compound shows promise in pharmaceutical research, with preliminary studies indicating potential antimicrobial and anticancer effects. The presence of fluorine enhances its ability to form strong interactions with proteins or enzymes, potentially inhibiting their activity or altering cellular processes. This characteristic makes it a valuable candidate in drug discovery programs, where it can serve as a lead structure for designing new therapeutic agents. Trifluoromethylpyridines as a class have already established a presence in the pharmaceutical market, with several approved drugs containing this structural motif .

Agrochemical Applications

In agrochemical research, fluorinated pyridine derivatives similar to 4-Chloromethyl-2-fluoro-3-(trifluoromethyl)pyridine have shown enhanced pest control properties compared to traditional compounds. The trifluoromethylpyridine scaffold has been incorporated into more than 20 agrochemicals that have acquired ISO common names, with fluazifop-butyl being the first such derivative introduced to the market . The unique combination of substituents in 4-Chloromethyl-2-fluoro-3-(trifluoromethyl)pyridine allows it to interact effectively with biological targets, making it an important candidate for further research in crop protection.

Analytical Techniques

Various analytical techniques can be employed to characterize 4-Chloromethyl-2-fluoro-3-(trifluoromethyl)pyridine and confirm its structure and purity.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for structural confirmation, with fluorine-19 NMR providing specific insights into the fluorine-containing substituents. The trifluoromethyl group typically appears as a distinct signal in both proton-decoupled and coupled spectra. Infrared (IR) spectroscopy can identify characteristic absorption bands associated with the C-F bonds, while mass spectrometry provides molecular weight confirmation and fragmentation patterns that are diagnostic for this class of compounds.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer effective methods for assessing the purity of 4-Chloromethyl-2-fluoro-3-(trifluoromethyl)pyridine. These techniques, often coupled with mass spectrometry, enable the detection and quantification of impurities that might arise during synthesis, providing critical quality control information for research and development purposes.

Comparison with Similar Compounds

4-Chloromethyl-2-fluoro-3-(trifluoromethyl)pyridine is part of a broader family of fluorinated pyridine derivatives. Comparing its properties with those of structural analogs provides valuable insights into structure-activity relationships and helps guide the design of new compounds with optimized properties.

Structural Analogs

Several structural analogs of 4-Chloromethyl-2-fluoro-3-(trifluoromethyl)pyridine exist, including 4-(Chloromethyl)-5-fluoro-2-(trifluoromethyl)pyridine and 6-(Chloromethyl)-2-fluoro-3-(trifluoromethyl)pyridine. Despite having the same molecular formula (C7H4ClF4N) and molecular weight (213.56 g/mol), these compounds differ in the arrangement of substituents on the pyridine ring, leading to distinct chemical and biological properties. For example, 4-(Chloromethyl)-5-fluoro-2-(trifluoromethyl)pyridine has shown potential in both agrochemical and pharmaceutical applications.

Brominated Derivatives

Brominated analogs, such as 2-Bromo-4-(trifluoromethyl)pyridine and its derivatives, represent another important class of related compounds . These compounds often serve as versatile intermediates in cross-coupling reactions, providing access to more complex molecules with diverse applications. The substitution of chlorine with bromine alters the reactivity profile, typically enhancing the compound's participation in metal-catalyzed coupling reactions.

Comparative Data Table

Table 1: Comparison of 4-Chloromethyl-2-fluoro-3-(trifluoromethyl)pyridine with Related Fluorinated Pyridine Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Primary Applications | Key Structural Features |

|---|---|---|---|---|

| 4-Chloromethyl-2-fluoro-3-(trifluoromethyl)pyridine | C7H4ClF4N | 213.56 | Pharmaceutical intermediates, Agrochemical research | Chloromethyl at C-4, F at C-2, CF3 at C-3 |

| 4-(Chloromethyl)-5-fluoro-2-(trifluoromethyl)pyridine | C7H4ClF4N | 213.56 | Agrochemical and pharmaceutical research | Chloromethyl at C-4, F at C-5, CF3 at C-2 |

| 6-(Chloromethyl)-2-fluoro-3-(trifluoromethyl)pyridine | C7H4ClF4N | 213.56 | Synthesis of fungicides and bioactive compounds | Chloromethyl at C-6, F at C-2, CF3 at C-3 |

| 2-Bromo-4-(trifluoromethyl)pyridine | C6H3BrF3N | 226.00 | Building block for pharmaceuticals | Br at C-2, CF3 at C-4 |

Future Research Directions

Research on 4-Chloromethyl-2-fluoro-3-(trifluoromethyl)pyridine continues to evolve, with several promising avenues for future investigation.

Synthetic Methodology Development

Improvements in synthetic methods represent an important area for future research. Developing more efficient, environmentally friendly approaches to 4-Chloromethyl-2-fluoro-3-(trifluoromethyl)pyridine synthesis could reduce production costs and environmental impact. This might include catalytic processes that operate under milder conditions or flow chemistry approaches that enhance reaction efficiency and scalability.

Structure-Activity Relationship Studies

Detailed structure-activity relationship studies would provide valuable insights into how modifications to the 4-Chloromethyl-2-fluoro-3-(trifluoromethyl)pyridine scaffold affect biological activity. Such studies could guide the development of derivatives with enhanced potency or selectivity for specific targets, potentially leading to new drug candidates or agrochemicals with improved performance profiles.

Expanded Application Exploration

Exploring the utility of 4-Chloromethyl-2-fluoro-3-(trifluoromethyl)pyridine in emerging application areas represents another promising research direction. This might include investigations into its potential as a building block for materials science applications, such as fluorinated polymers or liquid crystals, where the unique properties of fluorinated compounds often confer advantages.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume